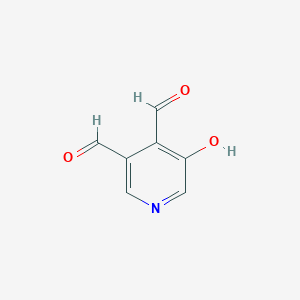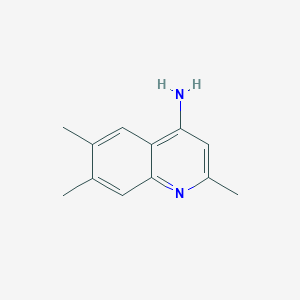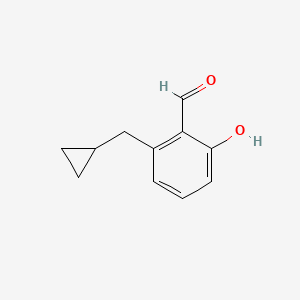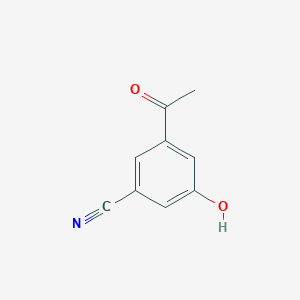
Dimethyl 4-acetylpyridine-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-acetylpyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It belongs to the pyridine family and is characterized by the presence of two ester groups and an acetyl group attached to the pyridine ring. This compound is known for its versatile applications in organic synthesis and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 4-acetylpyridine-2,6-dicarboxylate can be synthesized through the esterification of 4-acetylpyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 4-acetylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-carboxypyridine-2,6-dicarboxylic acid.
Reduction: Dimethyl 4-hydroxymethylpyridine-2,6-dicarboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-acetylpyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 4-acetylpyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein conformation, and disruption of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of an acetyl group, leading to different reactivity and applications.
Uniqueness: Dimethyl 4-acetylpyridine-2,6-dicarboxylate is unique due to the presence of the acetyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .
Eigenschaften
Molekularformel |
C11H11NO5 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
dimethyl 4-acetylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H11NO5/c1-6(13)7-4-8(10(14)16-2)12-9(5-7)11(15)17-3/h4-5H,1-3H3 |
InChI-Schlüssel |
FYCQRNFTJBBQLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


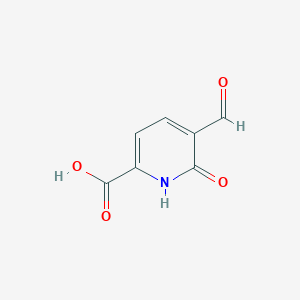
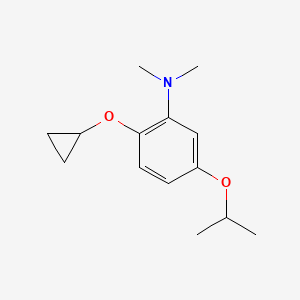
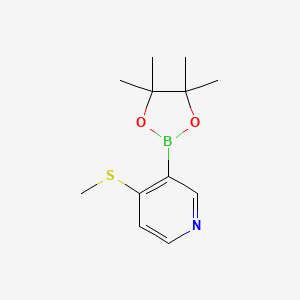

![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)





